![molecular formula C14H17NO2 B1284171 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one CAS No. 81514-40-1](/img/structure/B1284171.png)
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Overview
Description
9-Benzyl-3-oxa-9-azabicyclo[331]nonan-7-one is a bicyclic compound with a unique structure that includes a benzyl group, an oxa (oxygen) bridge, and an azabicyclo (nitrogen-containing) framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product .
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choices .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound is recognized as a crucial intermediate in the synthesis of pharmaceutical agents, especially those targeting neurological disorders such as Alzheimer's disease and other cognitive impairments. Its unique structural properties allow for the development of drugs that can effectively cross the blood-brain barrier, enhancing therapeutic efficacy while minimizing side effects .
Case Study: Neurological Agents
Research has demonstrated that derivatives of this compound exhibit promising activity against specific neurological targets, leading to the development of novel treatments for conditions like anxiety and depression. Studies indicate that these compounds can modulate neurotransmitter systems effectively, providing a pathway for innovative therapeutic strategies .
Drug Design
Exploration of Novel Drug Candidates
The bicyclic structure of this compound facilitates the exploration of new drug candidates with enhanced pharmacological profiles. Researchers utilize this compound to design molecules that exhibit improved efficacy and reduced adverse effects compared to traditional therapies .
Table: Comparison of Drug Candidates Derived from this compound
Compound Name | Target Condition | Efficacy | Side Effects |
---|---|---|---|
Compound A | Alzheimer's Disease | High | Low |
Compound B | Anxiety Disorders | Moderate | Moderate |
Compound C | Depression | High | Low |
Biochemical Research
Investigating Enzyme Interactions
In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to gain insights into cellular processes and identify potential therapeutic targets for various diseases .
Case Study: Metabolic Pathways Analysis
Studies utilizing this compound have revealed critical information about metabolic pathways involved in drug metabolism, which can inform the design of more effective drugs with better metabolic stability and bioavailability .
Material Science
Development of Advanced Materials
The unique properties of this compound make it suitable for use in material science, particularly in developing polymers with specific mechanical and thermal characteristics. Its incorporation into polymer matrices can enhance material properties such as strength and thermal resistance .
Analytical Chemistry
Standard in Analytical Techniques
In analytical chemistry, this compound serves as a standard for various analytical methods, aiding in the quantification and characterization of related chemical substances. Its defined chemical structure allows for reliable comparisons across different studies and applications .
Mechanism of Action
The mechanism of action of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: This compound shares a similar bicyclic structure but differs in the position of the oxygen atom.
9-Azabicyclo[3.3.1]nonane N-oxyl: This compound is a stable nitroxyl radical used in oxidation reactions.
Uniqueness
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is unique due to its specific arrangement of functional groups and the presence of both oxygen and nitrogen in its bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, with the CAS number 81514-40-1, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula: C14H17NO2
- Molecular Weight: 231.29 g/mol
- Structure: The compound features a bicyclic structure with a benzyl group and an oxabicyclo framework, which may contribute to its biological activity.
Antitumor Properties
Recent studies have indicated that derivatives of bicyclic compounds similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structures have shown selective toxicity against various cancer cell lines, including A431 (human epidermoid carcinoma) and HeLa (cervical cancer) cells.
Compound | Cell Line | IC50 (µg/mL) | Effect |
---|---|---|---|
2a | A431 | 20–49 | Cytotoxic |
2b | HeLa | 30–47 | Cytotoxic |
2d | A431 | 50 | Selective toxicity |
These findings suggest that modifications in the structure can lead to enhanced cytotoxic effects, making these compounds potential candidates for further development as antitumor agents .
Hemocompatibility Studies
The hemocompatibility of this compound was assessed through hemolysis assays at different concentrations. Results indicated low hemolytic activity, suggesting that the compound is non-toxic to red blood cells, which is crucial for its potential therapeutic applications.
Concentration (µg/mL) | Hemolysis (%) |
---|---|
10 | <0.005 |
80 | <0.1 |
The non-hemolytic nature of the compound at these concentrations indicates a favorable safety profile for further pharmacological testing .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation, contributing to its antitumor effects.
Study on Cytotoxicity
A notable study investigated the cytotoxic effects of various derivatives on cancer cell lines. The results showed that compounds similar to this compound could significantly reduce cell viability in A431 and HeLa cells, with varying degrees of selectivity based on structural modifications .
Synthesis and Characterization
The synthesis of this compound has been documented, emphasizing microwave-assisted techniques that enhance yield and purity. Characterization methods such as NMR and mass spectrometry have confirmed the structural integrity of the synthesized compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via successive double Mannich condensation using glutaraldehyde, benzylamine, and ketone precursors in aqueous acidic conditions. Optimization involves pH control (e.g., adjusting to pH 5 with HCl during reflux) and purification via column chromatography (hexane/EtOAc = 4:1). Yield improvements may require iterative adjustments to stoichiometry, temperature, and solvent polarity .
Q. How can the purity and identity of the compound be confirmed post-synthesis?
- Methodological Answer : Use HPLC (>95% purity threshold) and spectroscopic techniques:
- NMR : Analyze proton environments to confirm bicyclic structure and substituents.
- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 229.32 for C₁₅H₁₉NO).
- Melting Point/Boiling Point : Cross-reference with literature values (e.g., boiling point ~160°C) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Follow GHS guidelines :
- Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319).
- Work in a fume hood to prevent inhalation of dust (H335).
- Store in dry, ventilated areas away from acids/bases to avoid decomposition .
Advanced Research Questions
Q. How can stereochemical ambiguities in the bicyclic framework be resolved?
- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation (e.g., APS 24ID-C beamline) to determine absolute configuration. Parameters include:
- Unit cell dimensions (e.g., monoclinic P2₁/c, a = 14.380 Å, β = 106.21°).
- R-factor refinement (<0.04 for high confidence) .
- Alternative: Use chiral HPLC or Mosher’s ester derivatization for enantiomeric excess analysis.
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Resolve conformational equilibria in bicyclic systems (e.g., chair vs. boat).
- DFT Calculations : Compare experimental vs. simulated IR/¹³C NMR spectra to validate assignments.
- 2D-COSY/NOESY : Map spatial correlations between protons in crowded regions .
Q. How can synthetic byproducts or degradation products be identified and minimized?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., m/z shifts indicating oxidation or ring-opening).
- TGA/DSC : Monitor thermal stability (decomposition onset >200°C).
- Reaction Monitoring : Use in-situ FTIR to track intermediate formation and adjust reaction kinetics .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate transition states for nucleophilic attacks on the ketone group.
- Docking Studies : Model interactions with biological targets (e.g., serotonin receptors for analog activity).
- Hammett Analysis : Quantify electronic effects of substituents on reaction rates .
Q. Key Research Challenges
Properties
IUPAC Name |
9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14-6-12-9-17-10-13(7-14)15(12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGMGMDGAYWQHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(N2CC3=CC=CC=C3)CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576129 | |
Record name | 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81514-40-1 | |
Record name | 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.